molecular formula C7H5BrN2 B1269185 5-Bromo-1H-benzimidazole CAS No. 4887-88-1

5-Bromo-1H-benzimidazole

Cat. No.: B1269185
CAS No.: 4887-88-1
M. Wt: 197.03 g/mol
InChI Key: GEDVWGDBMPJNEV-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are bicyclic compounds consisting of a benzene ring fused to an imidazole ring. The bromine atom at the 5-position of the benzimidazole ring imparts unique chemical properties to this compound. It is typically a white to light yellow crystalline solid and is used as an intermediate in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-1H-benzimidazole involves the reaction of 4-bromo-1,2-phenylenediamine with trimethyl orthoformate in the presence of concentrated hydrochloric acid. The reaction mixture is stirred at room temperature for one hour, then diluted with water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki Coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate are used.

    Lithiation: n-Butyllithium is used as the lithiation reagent.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-bromo-1H-benzimidazole exhibits notable anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation across various cancer types. The compound's structure facilitates effective interaction with biological targets, contributing to its potential as a therapeutic agent against cancer.

Mechanisms of Action
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Topoisomerases : Prevents DNA unwinding necessary for replication.
  • Disruption of Microtubule Formation : Affects mitosis, leading to cell death.

Antimicrobial and Antifungal Properties

This compound and its derivatives have shown promising antimicrobial and antifungal activities. Studies suggest that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

Spectroscopic Studies

Spectroscopic techniques such as FT-Raman and FT-IR have been employed to analyze the structural properties of this compound. These studies provide insights into the vibrational spectra and electronic structure, which are crucial for understanding the compound's interactions at a molecular level .

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction : It can form N-oxides or yield amines through these processes.
  • Coupling Reactions : The carboxylic acid group can participate in forming amides or esters.

Biological Assays

This compound is used in biological assays as a probe for studying enzyme inhibitors. Its ability to bind to active sites of enzymes allows researchers to investigate biochemical pathways crucial for microbial growth and cancer cell survival.

Antimicrobial Screening Study

A study synthesized a library of benzimidazole derivatives, including this compound, and screened them against reference strains. Results indicated that halogen substitutions enhanced antibacterial activity compared to non-halogenated analogs.

Anticancer Evaluation Study

In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines. This suggests its potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms and efficacy.

Data Tables

Activity TypeObservations
AnticancerInhibits proliferation; induces apoptosis
AntimicrobialEffective against bacteria and fungi
AntifungalDemonstrated activity against fungal strains

Mechanism of Action

The mechanism of action of 5-Bromo-1H-benzimidazole depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it has been studied as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The bromine atom at the 5-position enhances its binding affinity and specificity for the target enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-benzimidazole
  • 5-Fluoro-1H-benzimidazole
  • 5-Iodo-1H-benzimidazole

Comparison

Compared to its halogenated analogs, 5-Bromo-1H-benzimidazole exhibits unique reactivity due to the size and electron-withdrawing nature of the bromine atom. This makes it particularly useful in certain synthetic applications where other halogenated benzimidazoles may not be as effective. Additionally, the bromine atom’s reactivity allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

5-Bromo-1H-benzimidazole (5Br1HB) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 5Br1HB, supported by recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties, including:

  • Antimicrobial : Effective against bacteria, fungi, and viruses.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Reduction of inflammatory responses.
  • Antidiabetic : Modulation of glucose metabolism.

The structural versatility of benzimidazole allows for various substitutions that enhance its biological activity. The presence of the bromine atom in 5Br1HB is believed to influence its interaction with biological targets, enhancing its potency and selectivity.

5Br1HB exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It interacts with key enzymes such as kinases and topoisomerases, disrupting cellular signaling pathways and DNA replication processes. For instance, it has been identified as a topoisomerase I inhibitor, which is crucial in cancer therapy .
  • Antimicrobial Activity : Research indicates that 5Br1HB has significant antimicrobial properties, particularly against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 3.9 µg/mL .
  • Cellular Effects : The compound influences cellular processes by modulating pathways like the MAPK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5Br1HB:

  • In vitro Studies : It demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound inhibited DNA synthesis by interfering with the GC base pair at the DNA minor groove .
  • Case Studies : One study reported that 5Br1HB reduced cell viability in MDA-MB-231 cells at concentrations around 17 ± 3 μmol/L .

Antimicrobial Activity

The antimicrobial efficacy of 5Br1HB has been extensively documented:

  • Bacterial Activity : It showed potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains with an MIC < 1 µg/mL for certain derivatives .
  • Fungal Activity : The compound also exhibited antifungal properties against Candida albicans, indicating its potential use in treating fungal infections .

Comparative Analysis

The biological activity of 5Br1HB can be compared to other halogenated benzimidazoles:

CompoundAnticancer ActivityAntimicrobial ActivityOther Activities
This compound HighHighAnti-inflammatory
5-Chloro-1H-benzimidazole ModerateModerateAntiviral
5-Iodo-1H-benzimidazole ModerateLowAntidiabetic

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-1H-benzimidazole and its derivatives?

  • Methodology : Common approaches include:

  • Cyclization of thiosemicarbazides with carboxylic acids to form thiadiazole intermediates, followed by bromination using N-bromosuccinimide (NBS) .
  • Condensation reactions of 5-bromo-substituted precursors with aldehydes or ketones under acidic conditions, as demonstrated in the synthesis of N-substituted carbamoyl derivatives .
  • Multistep protocols involving protection/deprotection strategies to achieve regioselective bromination at the 5-position of the benzimidazole core .
    • Key Data : Yields typically range from 80–85% for optimized routes, with melting points reported between 130–131°C for the pure compound .

Q. Which spectroscopic and analytical techniques are commonly employed to characterize this compound derivatives?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and purity .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry, as seen in studies of thiophene-substituted derivatives .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., NH stretches in benzimidazoles) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) assist in the structural optimization of this compound derivatives?

  • Methodology :

  • Geometry Optimization : Use B3LYP/6-31G* basis sets to predict stable conformations and electronic properties .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to correlate with reactivity and photophysical behavior .
  • Non-Covalent Interaction (NCI) Analysis : Map weak interactions (e.g., halogen bonding) influencing crystal packing .
    • Application : DFT-guided design improves synthetic efficiency by pre-screening substituent effects on stability .

Q. What strategies are recommended to resolve contradictions between experimental crystallographic data and computational models in benzimidazole studies?

  • Approach :

  • SHELX Refinement : Use SHELXL for high-resolution data to refine disordered regions and validate hydrogen bonding networks .
  • Twinned Data Handling : Employ SHELXPRO to deconvolute overlapping reflections in cases of crystal twinning .
  • Cross-Validation : Compare computed (DFT) and experimental bond lengths/angles to identify systematic errors (e.g., thermal motion artifacts) .

Q. How do structural modifications at specific positions of the benzimidazole core influence biological activity?

  • Case Studies :

  • 5-Bromo Substitution : Enhances binding to serotonin receptors by increasing hydrophobicity and halogen-bonding potential .
  • N1-Methylation : Reduces metabolic degradation, as seen in antiulcer agents like pantoprazole derivatives .
  • Thiophene Hybrids : Improve antifungal activity via π-stacking interactions with target enzymes .
    • Experimental Design : Use structure-activity relationship (SAR) studies with systematic substitutions at positions 1, 2, and 5 .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectroscopic data across literature sources for this compound?

  • Troubleshooting :

  • Purity Verification : Repeat synthesis with rigorous purification (e.g., column chromatography, recrystallization) .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points .
  • Solvent Artifact Checks : Re-record NMR in deuterated solvents to eliminate solvent-shift inconsistencies .

Q. Privileged Substructure Considerations

Q. Why is the benzimidazole scaffold classified as a "privileged structure" in medicinal chemistry, and how does bromination enhance its utility?

  • Rationale :

  • Binding Versatility : The planar aromatic core mimics protein β-turn motifs, enabling broad receptor interactions .
  • Bromination Effects : Introduces steric bulk and electron-withdrawing properties, improving target selectivity and metabolic stability .
    • Design Strategy : Combine bromination with bioisosteric replacements (e.g., thiophene rings) to optimize pharmacokinetics .

Properties

IUPAC Name

6-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDVWGDBMPJNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964126
Record name 6-Bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-88-1
Record name 6-Bromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-benzimidazole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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